molecular formula C8H5Cl2NS B101760 2,4-Dichlorobenzyl isothiocyanate CAS No. 18967-41-4

2,4-Dichlorobenzyl isothiocyanate

Cat. No. B101760
CAS RN: 18967-41-4
M. Wt: 218.1 g/mol
InChI Key: JZHPXEMPVDMDFB-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl isothiocyanate is a chemical compound that has been studied for its potential antitumor and antifilarial properties. It is related to a class of compounds that have been synthesized and evaluated for their biological activities. The compound has shown significant activity against certain types of leukemia cells and filarial worms in preclinical studies.

Synthesis Analysis

The synthesis of related compounds, such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, involves chemical transformations starting from 2-amino-4-(chloromethyl)thiazole. This process demonstrates the potential for creating a variety of isothiocyanate derivatives, which could include 2,4-dichlorobenzyl isothiocyanate, by altering the starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-dichlorobenzyl isothiocyanate has been characterized using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of a related dithiocyanate compound was determined to be monoclinic with specific lattice parameters, indicating the possibility of a stable crystalline form for 2,4-dichlorobenzyl isothiocyanate as well .

Chemical Reactions Analysis

Isothiocyanate compounds can participate in a range of chemical reactions, including electrophilic addition, as evidenced by the synthesis of a dithiocyanate monohydrate through a double electrophilic addition reaction . This reactivity suggests that 2,4-dichlorobenzyl isothiocyanate could also undergo similar reactions, which could be useful in further chemical modifications or in understanding its mechanism of action in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate compounds are influenced by their molecular structure. For example, the weak interactions, such as hydrogen bonds and stacking interactions, play a crucial role in the stability and properties of these compounds. The luminescent and magnetic properties of some isothiocyanate-based molecular solids have been studied, showing weak antiferromagnetic coupling and luminescence in the UV-light region . These findings provide a basis for predicting the properties of 2,4-dichlorobenzyl isothiocyanate, which may exhibit similar characteristics due to its structural similarities.

Scientific Research Applications

Synthesis and Chemical Properties

Isothiocyanates (ICTs), including 2,4-Dichlorobenzyl isothiocyanate, are known for their versatile applications due to their anticancer, antimicrobial, antibiotic, and anti-inflammatory properties. The synthesis of isothiocyanates has been extensively studied, with various methodologies such as microwave-assisted synthesis and the use of desulfurization agents, highlighting the chemical versatility of these compounds (Eschliman & Bossmann, 2019).

Antimicrobial Activity

Isothiocyanates extracted from cruciferous plants exhibit significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with studies indicating a strong relationship between the chemical structure of isothiocyanates and their antibacterial effectiveness. This suggests their potential as tools against antibiotic-resistant bacteria (Dias, Aires, & Saavedra, 2014).

Conformational and Spectroscopic Analysis

Research on the conformational and spectroscopic characteristics of isothiocyanates, including 2,4-xylyl isothiocyanate, has been conducted to understand their molecular behavior. This includes studies on vibrational wavenumbers and chemical shifts, providing insights into their structural and electronic properties (Cinar et al., 2015).

Anticancer Mechanisms

Isothiocyanates are notable for their role in inhibiting chemical carcinogenesis by affecting Phase 1 and Phase 2 enzymes involved in carcinogen metabolism. This dual mechanism suggests their potential use in cancer chemoprevention (Zhang & Talalay, 1998); (Hecht, 1999).

Isothiocyanates in Flow Chemistry

The rapid generation of isothiocyanates in a flow chemistry setting has been researched for efficient and immediate application in various chemical reactions. This involves direct conversion techniques that minimize the need for conventional work-up or purification, showcasing the practical applicability of isothiocyanates in chemical synthesis (Baumann & Baxendale, 2013).

Antimicrobial Synthesis from Isothiocyanates

Studies have also focused on synthesizing different heterocyclic systems from isothiocyanates like 2-Furoyl isothiocyanate, showing promising antimicrobial activities. This highlights the role of isothiocyanates as building blocks in creating biologically active compounds (Hemdan, 2010).

Safety And Hazards

The safety data sheet for 2,4-Dichlorobenzyl isothiocyanate should be consulted for detailed information on safety and hazards .

Future Directions

While 2,4-Dichlorobenzyl isothiocyanate shows promise in various fields, further studies are needed to fully understand its potential applications .

properties

IUPAC Name

2,4-dichloro-1-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHPXEMPVDMDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172378
Record name 2,4-Dichlorobenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzyl isothiocyanate

CAS RN

18967-41-4
Record name 2,4-Dichlorobenzyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorobenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18967-41-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Karabanovich, J Dušek, K Savková… - Journal of Medicinal …, 2019 - ACS Publications
We report herein the discovery of 3,5-dinitrophenyl 1,2,4-triazoles with excellent and selective antimycobacterial activities against Mycobacterium tuberculosis strains, including …
Number of citations: 38 pubs.acs.org
YK Bhosale, T Perumal, SM Varghese… - International Journal of …, 2021 - degruyter.com
Shallot harvesting and processing produce various waste streams, and the current study aims to investigate the effects of shallot bio-waste powder (SWP) substitution on different flour …
Number of citations: 4 www.degruyter.com

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